N-(3-acetylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide

Lipophilicity Drug-likeness ADME prediction

N-(3-Acetylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide (molecular formula C₂₁H₁₉N₃O₂, molecular weight 345.4 g/mol) is a fully synthetic, small-molecule pyrazole-5-carboxamide derivative. It features a 1-phenyl-3-cyclopropyl-pyrazole core coupled via a carboxamide linker to a 3-acetylphenyl (meta-acetyl) aniline moiety.

Molecular Formula C21H19N3O2
Molecular Weight 345.4 g/mol
Cat. No. B10994469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide
Molecular FormulaC21H19N3O2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4
InChIInChI=1S/C21H19N3O2/c1-14(25)16-6-5-7-17(12-16)22-21(26)20-13-19(15-10-11-15)23-24(20)18-8-3-2-4-9-18/h2-9,12-13,15H,10-11H2,1H3,(H,22,26)
InChIKeyRPYYWXWLAJLESD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Acetylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide: Structural Identity and Procurement-Relevant Classification


N-(3-Acetylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide (molecular formula C₂₁H₁₉N₃O₂, molecular weight 345.4 g/mol) is a fully synthetic, small-molecule pyrazole-5-carboxamide derivative. It features a 1-phenyl-3-cyclopropyl-pyrazole core coupled via a carboxamide linker to a 3-acetylphenyl (meta-acetyl) aniline moiety. The compound belongs to the broader diaryl-pyrazole carboxamide class, members of which have been investigated as cannabinoid CB1 receptor antagonists, chemokine CCR2/CCR5 receptor antagonists, sigma receptor ligands, and kinase inhibitors [1][2]. Publicly available physicochemical descriptors include an AlogP of 1.29, a polar surface area (PSA) of 90.65 Ų, five hydrogen-bond acceptors, two hydrogen-bond donors, seven rotatable bonds, and a quantitative estimate of drug-likeness (QED) weighted score of 0.69 .

Procurement Risk of N-(3-Acetylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide Substitution: Why Analog Interchange Is Not Supported


Within the 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide scaffold, seemingly minor positional isomerism of the acetyl substituent on the terminal anilide ring produces substantial changes in molecular recognition properties. The meta-acetyl orientation of this compound places the hydrogen-bond-accepting carbonyl group in a geometry distinct from that of the para-acetyl isomer (N-(4-acetylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide), altering both the three-dimensional electrostatic surface and the conformational freedom of the amide bond . Publicly reported computed descriptors confirm this divergence: the target meta-acetyl compound has an AlogP of 1.29 versus a logP of 3.72 for the para-acetyl isomer, representing a ~2.4 log-unit difference that predicts substantially different membrane permeability and non-specific protein binding . Because diaryl-pyrazole carboxamides derive target engagement from precise spatial complementarity with hydrophobic pockets—as demonstrated in CB1 and CCR2 co-crystal structures from the class—even single-atom positional shifts can ablate or invert activity [1]. Generic substitution without confirmatory comparative bioactivity data therefore carries a quantifiable risk of selecting an inactive or off-profile compound.

Quantitative Differentiation Evidence for N-(3-Acetylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide Versus Closest Analogs


Meta- vs. Para-Acetyl Substitution: A 2.4 Log-Unit Lipophilicity Differential That Predicts Distinct ADME Profiles

The target compound carries the acetyl substituent at the meta (3-) position of the terminal phenyl ring, in contrast to the commercially available para (4-) isomer N-(4-acetylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide. The meta-acetyl orientation yields an AlogP of 1.29, whereas the para isomer has a measured logP of 3.72—a difference of approximately 2.4 log units . This lipophilicity differential places the meta compound within the favorable range for oral absorption (Lipinski-compliant logP <5 and closer to the optimal 1–3 range), while the para isomer approaches the upper boundary associated with poor solubility, higher metabolic clearance, and increased promiscuous off-target binding [1].

Lipophilicity Drug-likeness ADME prediction Positional isomerism

Hydrogen-Bond Donor Count and Polar Surface Area: Differentiating Physicochemical Space from the 5-Chloro-2-Methoxyphenyl Analog

Replacing the N-(3-acetylphenyl) group with an N-(5-chloro-2-methoxyphenyl) substituent—as in the closely related analog N-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide—introduces a hydrogen-bond acceptor (methoxy oxygen) but removes the hydrogen-bond donor capability contributed by the acetyl carbonyl oxygen. The target compound possesses two hydrogen-bond donors (amide NH + acetyl oxygen as HBA-mediated donor potential) and five hydrogen-bond acceptors, with a PSA of approximately 90.65 Ų . In contrast, the 5-chloro-2-methoxyphenyl analog presents a distinct H-bond pharmacophore that alters recognition by targets requiring a specific donor-acceptor pattern, such as the conserved Asp-Lys salt bridge in chemokine receptors [1].

Polar surface area Hydrogen bonding Physicochemical property comparison

Class-Level CB1 Antagonist Potency Baseline: Cyclopropyl-Pyrazole Carboxamides Achieve Ki ≤ 5 nM, Informing Scaffold Selection for Cannabinoid Receptor Programs

In a systematic structure–activity relationship (SAR) study of cyclopropyl-containing diaryl-pyrazole-3-carboxamides, Szabó et al. demonstrated that optimization of pyrazole substituents yielded multiple CB1 antagonists with binding affinities Ki ≤ 5 nM, with metabolic stability confirmed in human liver microsome assays [1]. The lead compound 11r (5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide) exhibited a favorable pharmacological profile with efficacy in reducing serum lipid parameters in metabolic syndrome models. Although the specific N-(3-acetylphenyl) derivative was not among the published compounds, the study establishes that the 3-cyclopropyl-1-phenyl-pyrazole core, when appropriately elaborated, can support low-nanomolar receptor engagement at the CB1 receptor—providing a potency baseline against which this compound can be benchmarked in head-to-head assays [1].

CB1 antagonist Binding affinity Cyclopropyl SAR Cannabinoid receptor

CCR2/CCR5 Chemokine Receptor Antagonist Patent Scope: Structural Eligibility Within Claimed Pyrazole Derivatives

Patent US 2009/0029963 (and related filings) claims pyrazole derivatives of formula (I) as antagonists of CCR2 and/or CCR5 receptors for therapeutic applications in inflammatory and autoimmune diseases [1]. The generic Markush structure encompasses 1-phenyl-3-cyclopropyl-pyrazole carboxamides with diverse anilide substituents, structurally covering N-(3-acetylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide. Separately, a preliminary pharmacological screening report (Semantic Scholar, attributed to Zhang Huili) indicates that compounds within this chemotype can be deployed as CCR5 antagonists for HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [2]. However, no quantitative IC₅₀ or Ki data specific to the target compound are available in the public domain. For reference, optimized diaryl-pyrazole CCR2 antagonists in the Pinkerton et al. series achieved an IC₅₀ of 6 nM for the most potent analog (compound 23) [3].

CCR5 antagonist CCR2 antagonist Chemokine receptor Patent landscape

Rotatable Bond Count and Drug-Likeness (QED): Differentiating Conformational Flexibility from the 4-Carbamoylphenyl Analog

The target compound possesses seven rotatable bonds, contributing to a quantitative estimate of drug-likeness (QED) weighted score of 0.69 . By comparison, the 4-carbamoylphenyl analog N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide (CAS 1015532-45-2, molecular weight 346.4) features a primary amide substituent that introduces additional hydrogen-bond donor and acceptor capacity but with a different conformational profile . The acetyl group of the target compound provides a conformationally restrained, planar sp²-hybridized carbonyl that limits rotational freedom relative to the more flexible carbamoyl group, potentially reducing the entropic penalty upon binding to target proteins. The QED score of 0.69 places the compound within the attractive drug-likeness space (QED > 0.67 is considered favorable), supporting its selection for hit-to-lead or probe development campaigns over analogs with lower drug-likeness metrics [1].

Drug-likeness Conformational flexibility QED score Rotatable bonds

Optimal Deployment Scenarios for N-(3-Acetylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide Based on Differentiated Evidence


Chemical Probe Development for CB1 Cannabinoid Receptor Antagonism with Favorable Physicochemical Profile

The cyclopropyl-diaryl-pyrazole carboxamide scaffold has been validated for low-nanomolar CB1 receptor binding (Ki ≤ 5 nM for optimized analogs) [1]. The target compound's meta-acetyl substitution confers an AlogP of 1.29—substantially lower than the para isomer (logP 3.72)—placing it in a more developable lipophilicity range . Researchers pursuing CB1 antagonist programs for metabolic syndrome or obesity should prioritize this compound over the para-acetyl isomer when oral bioavailability and reduced off-target promiscuity are program goals. Procurement for head-to-head CB1 binding assays with rimonabant as a reference standard is the recommended next step.

CCR5/CCR2 Chemokine Receptor Antagonist Screening in Inflammatory Disease Models

The compound falls within the structural scope of issued patents claiming pyrazole derivatives as CCR2/CCR5 antagonists [1], and preliminary pharmacological screening suggests CCR5 antagonist utility for HIV, asthma, rheumatoid arthritis, and COPD . Given the class benchmark of IC₅₀ = 6 nM for the most potent diaryl-pyrazole CCR2 antagonist [2], this compound is well-suited for inclusion in focused screening libraries targeting chemokine receptor modulation. Its QED score of 0.69 and favorable PSA of 90.65 Ų support its prioritization over analogs with poorer drug-likeness metrics .

Structure-Activity Relationship (SAR) Expansion Around the Anilide Acetyl Position in Kinase or Receptor Programs

The meta-acetyl substitution pattern differentiates this compound from the more commonly cataloged para-acetyl isomer, providing a unique vector for probing hydrogen-bond interactions in target binding pockets [1]. The demonstrated sensitivity of diaryl-pyrazole SAR to subtle substituent changes—where positional isomerism can determine antagonist vs. inverse agonist behavior in CB1 programs —makes this compound a valuable comparator for elucidating the structural determinants of efficacy and selectivity. Procurement for comparative SAR panels alongside the para-acetyl, 5-chloro-2-methoxyphenyl, and 4-carbamoylphenyl analogs is recommended.

Computational Chemistry and Molecular Docking Studies Requiring Conformationally Defined Ligands

With seven rotatable bonds, a QED score of 0.69, and a planar acetyl carbonyl that limits conformational freedom relative to more flexible substituents (e.g., carbamoyl or alkyl ether groups), this compound provides a well-balanced input for molecular docking and pharmacophore modeling studies [1]. Its intermediate lipophilicity (AlogP 1.29) and favorable PSA make it suitable for virtual screening campaigns where physicochemical property filtering is applied prior to experimental validation. The availability of high-purity commercial material (≥95%) supports reproducible computational-experimental correlation studies.

Quote Request

Request a Quote for N-(3-acetylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.